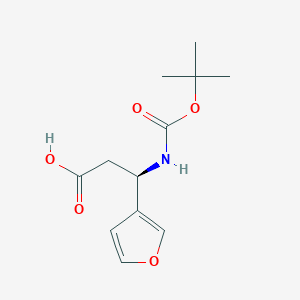

(R)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid

Description

(R)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group, a propanoic acid backbone, and a furan-3-yl substituent. This compound is structurally significant in medicinal chemistry, particularly in the synthesis of protease inhibitors, PROTACs (proteolysis-targeting chimeras), and other bioactive molecules . The Boc group serves as a temporary protective moiety for the amine, enabling selective reactivity during multi-step syntheses. The furan-3-yl ring introduces aromatic and heterocyclic properties, influencing solubility, electronic interactions, and binding affinity in biological systems.

Key physicochemical properties include:

Properties

Molecular Formula |

C12H17NO5 |

|---|---|

Molecular Weight |

255.27 g/mol |

IUPAC Name |

(3R)-3-(furan-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(6-10(14)15)8-4-5-17-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1 |

InChI Key |

JMRUMNAUPGNUDB-SECBINFHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=COC=C1 |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=COC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as furan-3-carboxylic acid and ®-tert-butoxycarbonyl amino acids.

Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Coupling Reaction: The protected amino acid is then coupled with furan-3-carboxylic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Purification: The final product is purified using techniques like column chromatography.

Industrial Production Methods

Industrial production methods for ®-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions to form furan-3-carboxylic acid derivatives.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Alcohol or amine derivatives.

Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

®-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with enzymes or receptors. The furan ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related Boc-protected amino acid derivatives, focusing on substituent effects, synthetic routes, and applications.

Structural Analogs

Physicochemical Properties

- Solubility : Furan-3-yl and furan-2-yl analogs exhibit higher solubility in THF and DMSO compared to iodophenyl or dimethoxyphenyl derivatives, which are more lipophilic .

- Stability : Furan rings are prone to oxidative degradation under harsh conditions, whereas phenyl derivatives (e.g., dimethoxyphenyl) show greater thermal and hydrolytic stability .

Biological Activity

(R)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid, with the CAS number 1217725-33-1, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by the following chemical formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇N₁O₅ |

| Molecular Weight | 241.27 g/mol |

| Purity | 95%+ |

| CAS Number | 1217725-33-1 |

| SMILES | O=C(O)CC@@HC1=CC=CO1 |

The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, which is crucial for the compound's reactivity and biological interactions.

Biological Evaluations

Research has shown that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Recent studies have focused on its ability to inhibit specific enzymes. For example, it has been evaluated as a potential inhibitor of tryptophan hydroxylase type I (TPH1), an enzyme involved in serotonin synthesis. Compounds structurally related to this compound have demonstrated significant inhibitory effects on TPH1, with some derivatives achieving over 60% inhibition at concentrations around 100 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the furan ring and the amino acid backbone can significantly influence biological activity. For instance, substituents at the para position of the furan moiety have been shown to enhance inhibitory activity against TPH1 .

Case Study 1: TPH1 Inhibition

In a study evaluating various derivatives of tryptophan analogs, this compound was included in the screening process. The results highlighted that certain derivatives exhibited enhanced binding affinity and selectivity towards TPH1, indicating that further modifications could lead to more potent inhibitors suitable for treating conditions like obesity and mood disorders .

Case Study 2: Antimalarial Drug Targeting

Another area of research has explored the potential of this compound in targeting aminoacyl-tRNA synthetases in Plasmodium falciparum, suggesting novel pathways for antimalarial drug development. The insights gained from these studies underscore the relevance of amino acid derivatives in developing new therapeutic agents against malaria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.